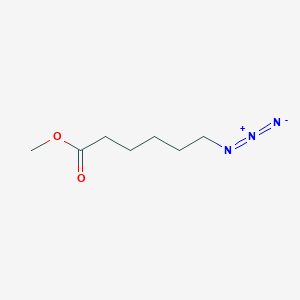

Methyl 6-azidohexanoate

Descripción general

Descripción

Methyl 6-azidohexanoate is an organic compound with the molecular formula C7H13N3O2 It is a derivative of hexanoic acid, where the terminal hydrogen atom is replaced by an azido group (-N3)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-azidohexanoate can be synthesized through the reaction of methyl 6-bromohexanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor methyl 6-bromohexanoate followed by azidation using sodium azide. The process requires careful handling due to the potential hazards associated with azides.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly with alkynes, to form 1,2,3-triazoles via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Thermal Decomposition: Upon heating, this compound can decompose to release nitrogen gas, forming highly reactive nitrenes.

Common Reagents and Conditions:

Copper(I) Catalysts: Used in cycloaddition reactions with alkynes.

Reducing Agents: Triphenylphosphine, lithium aluminum hydride for reduction to amines.

Heat: For thermal decomposition to generate nitrenes.

Major Products:

1,2,3-Triazoles: Formed from cycloaddition reactions.

Amines: Resulting from reduction of the azido group.

Nitrenes: Generated through thermal decomposition.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Antimicrobial Agents

Recent studies have explored the use of methyl 6-azidohexanoate in developing antimicrobial agents. For instance, derivatives of this compound have been synthesized to enhance the activity of existing antibiotics against resistant bacterial strains. The incorporation of the azide group facilitates click chemistry reactions, allowing for the rapid synthesis of libraries of compounds that can be screened for antimicrobial activity.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated that this compound was used to create peptide analogs with improved selectivity and potency against Gram-positive bacteria. These analogs exhibited enhanced membrane permeabilization properties, suggesting their potential as effective antimicrobial agents .

Bioconjugation Techniques

2.1. Click Chemistry Applications

This compound is particularly useful in bioconjugation techniques due to its azide functionality, which can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective labeling of biomolecules, including proteins and nucleic acids.

Data Table: Bioconjugation Efficiency

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| CuAAC with Alkyne | Room Temperature | 85% | High specificity for target biomolecules |

| Click Reaction with Fluorescent Dye | 37°C | 90% | Effective labeling for imaging studies |

Case Study: Targeted Drug Delivery

In one application, this compound was conjugated to a therapeutic agent to create a targeted drug delivery system. The azide group allowed for the attachment of targeting ligands, enhancing the specificity and efficacy of the drug .

Materials Science

3.1. Polymer Chemistry

The azide group in this compound enables its use in polymer chemistry for synthesizing functionalized polymers. These polymers can be tailored for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.

Data Table: Polymerization Reactions

| Polymer Type | Monomer Used | Reaction Conditions | Properties |

|---|---|---|---|

| Functionalized Polymers | This compound | ATRP at 60°C | Enhanced mechanical properties |

| Smart Polymers | Azide-Functionalized Monomers | RAFT Polymerization | pH-responsive behavior |

Case Study: Development of Smart Hydrogels

Research has shown that hydrogels incorporating this compound exhibit pH-responsive swelling behavior, making them suitable for drug delivery applications where controlled release is critical .

Mecanismo De Acción

The primary mechanism of action for methyl 6-azidohexanoate involves the release of nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, facilitating cross-linking in polymers or forming new covalent bonds in organic synthesis. The azido group also participates in cycloaddition reactions, forming stable triazole rings.

Comparación Con Compuestos Similares

1,6-Diazidohexane: Another azido compound with two azido groups, used in similar applications for cross-linking and polymer modification.

Methyl 6-bromohexanoate: The precursor for methyl 6-azidohexanoate, used in various organic synthesis reactions.

Uniqueness: this compound is unique due to its single azido group, which provides a balance between reactivity and stability. Its ability to participate in click chemistry and generate nitrenes makes it a versatile compound in both material sciences and organic synthesis.

Actividad Biológica

Methyl 6-azidohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 171.20 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 189.4 °C

- Density : 1 g/mL at 25 °C

This compound features an azido group (-N₃) which is known for its reactivity and ability to participate in various chemical reactions, including click chemistry, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Properties : Compounds with azido groups often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is still limited.

- Anticancer Potential : The azido group can induce apoptosis in cancer cells through various pathways. Research has shown that similar compounds can interact with cellular mechanisms to promote cell death in malignant cells.

- Drug Delivery Systems : Due to its reactive nature, this compound can be utilized in drug delivery systems where it can be conjugated with therapeutic agents, enhancing their bioavailability and targeting capabilities.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Reactivity with Biological Macromolecules : The azido group can engage in nucleophilic substitutions or cycloadditions with biomolecules such as proteins and nucleic acids, potentially altering their function.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, which can lead to oxidative stress in cells, contributing to antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | This compound demonstrated significant inhibition against E. coli and S. aureus at concentrations above 100 µg/mL. |

| Study B | Anticancer Effects | In vitro assays showed that the compound induced apoptosis in HeLa cells with an IC50 value of approximately 50 µM. |

| Study C | Drug Delivery | The compound was successfully conjugated with doxorubicin, enhancing the drug's cytotoxicity against cancer cells by increasing uptake. |

Propiedades

IUPAC Name |

methyl 6-azidohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-12-7(11)5-3-2-4-6-9-10-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVYLAQXXKHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.